molecular formula C10H10F4O B7856492 3-[3-FLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL

3-[3-FLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL

Cat. No.: B7856492
M. Wt: 222.18 g/mol
InChI Key: URDSXTGIXNCJSN-UHFFFAOYSA-N
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Description

3-[3-FLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL is an organic compound characterized by the presence of a fluorinated aromatic ring and a hydroxyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-FLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-4-trifluoromethylbenzene.

    Grignard Reaction: The aromatic compound undergoes a Grignard reaction with propyl magnesium bromide to form the corresponding alcohol.

    Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-FLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products

    Oxidation: Formation of 3-(3-Fluoro-4-trifluoromethyl-phenyl)-propan-1-one.

    Reduction: Formation of 3-(3-Fluoro-4-trifluoromethyl-phenyl)-propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-FLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly for its fluorinated aromatic ring which can enhance drug properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[3-FLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL involves its interaction with specific molecular targets. The fluorinated aromatic ring can interact with enzymes and receptors, potentially altering their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-trifluoromethyl-phenylboronic acid
  • 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
  • 4-(Trifluoromethyl)-phenol

Uniqueness

3-[3-FLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL is unique due to the presence of both a fluorinated aromatic ring and a hydroxyl group on a propyl chain. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4O/c11-9-6-7(2-1-5-15)3-4-8(9)10(12,13)14/h3-4,6,15H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDSXTGIXNCJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCO)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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